Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione
Overview
Description
Spiro[bicyclo[221]heptane-2,4’-imidazolidine]-2’,5’-dione is a unique chemical compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane ring system fused to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione typically involves the cycloaddition reactions of appropriate precursors. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with imidazolidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[bicyclo[221]heptane-2,4’-imidazolidine]-2’,5’-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane ring system but differ in their functional groups and overall structure.
Imidazolidine derivatives: These compounds contain the imidazolidine ring but lack the spirocyclic fusion with the bicyclo[2.2.1]heptane ring.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages over other similar compounds in terms of stability, reactivity, and specificity.
Biological Activity
Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione (CAS No. 22264-49-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic framework that contributes to its biological properties. The molecular formula is with a molecular weight of 222.28 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the spiro[bicyclo[2.2.1]heptane] scaffold. For instance, a derivative known as 14-5-18 , which features a similar spirocyclic structure, has been shown to significantly inhibit gastric cancer metastasis both in vitro and in vivo. This compound operates by disrupting protein-protein interactions (PPIs), specifically targeting GIT1/β-Pix interactions, which are crucial for cancer cell invasiveness.
- Key Findings:
- Inhibition of Metastasis: 14-5-18 exhibited a dose-dependent inhibition on the invasiveness of gastric cancer cell lines (MKN45 and MGC803), with significant effects noted at concentrations as low as 10 µM.
- Mechanism of Action: The compound was found to stabilize GIT1 at elevated temperatures and inhibit its interaction with β-Pix, thereby affecting downstream signaling pathways involved in cell motility and metastasis .
Insecticidal Activity
Another area of investigation involves the insecticidal properties of compounds based on the bicyclo[2.2.1]heptane structure. Research has demonstrated that certain terpenoid esters containing this scaffold exhibit potent insecticidal activity against pests such as Aphis gossypii.
- Research Insights:
Case Study 1: Gastric Cancer Inhibition
In a controlled study, mice treated with 14-5-18 showed reduced luminescence intensity in lung tissues, indicating lower metastatic burden compared to untreated controls. Histological analysis revealed smaller metastatic foci in treated groups, confirming the compound's effectiveness in vivo.
Treatment Group | Dose (mg/kg) | Luminescence Intensity | Metastatic Foci Size |
---|---|---|---|
Control | 0 | High | Large |
Treatment | 10 | Moderate | Medium |
Treatment | 30 | Low | Small |
Case Study 2: Insecticidal Efficacy
A series of novel terpenoid esters were evaluated for their insecticidal activity against Aphis gossypii. The results indicated that compounds containing bicyclo[2.2.1]heptane structures achieved significant mortality rates in treated populations.
Compound ID | Mortality Rate (%) | LC50 (mg/L) |
---|---|---|
Compound A | 85 | 15 |
Compound B | 90 | 10 |
Compound C | 75 | 20 |
Properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9(11-8(13)10-7)4-5-1-2-6(9)3-5/h5-6H,1-4H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMYOZGTBIDFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738242 | |
Record name | 2'H,5'H-Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22264-49-9 | |
Record name | 2'H,5'H-Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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